disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate
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Overview
Description
Disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a ribose sugar, and a phosphinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the ribose sugar and the phosphinate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired quality and yield.
Chemical Reactions Analysis
Types of Reactions
Disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions, such as temperature and pH, must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
Disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical probe.
Medicine: Researchers investigate its potential therapeutic effects and its use in drug development.
Industry: It is used in the production of various biochemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate can be compared with other similar compounds, such as:
Adenosine triphosphate (ATP): Both compounds contain a purine base and a ribose sugar, but ATP has three phosphate groups, whereas the compound has a phosphinate group.
Nucleotides: Similar to nucleotides, this compound has a purine base and a sugar, but its unique phosphinate group distinguishes it from typical nucleotides.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it valuable for various scientific applications.
Properties
Molecular Formula |
C11H15N5Na2O9P2 |
---|---|
Molecular Weight |
469.19 g/mol |
IUPAC Name |
disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate |
InChI |
InChI=1S/C11H17N5O9P2.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7+,8?,11-;;/m1../s1 |
InChI Key |
XBMIJZIUIGRFDM-AZQCHLGCSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
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